![molecular formula C19H24N6 B2419093 3-Cyclopropyl-6-(4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl)pyridazine CAS No. 2034315-47-2](/img/structure/B2419093.png)
3-Cyclopropyl-6-(4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl)pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropyl-6-(4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl)pyridazine is a useful research compound. Its molecular formula is C19H24N6 and its molecular weight is 336.443. The purity is usually 95%.
BenchChem offers high-quality 3-Cyclopropyl-6-(4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl)pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyclopropyl-6-(4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl)pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anti-Diabetic Drug Development
- A study by Bindu, Vijayalakshmi, and Manikandan (2019) involved the synthesis and evaluation of a family of triazolo-pyridazine-6-yl-substituted piperazines for their Dipeptidyl peptidase-4 (DPP-4) inhibition potential, aiming to develop them as anti-diabetic medications. These compounds showed promising antioxidant and insulinotropic activity, highlighting their potential in diabetes treatment (Bindu, Vijayalakshmi, & Manikandan, 2019).
Lipo-Oxygenase Inhibition
- Research by Asghari et al. (2015) synthesized new derivatives of pyrimidinylthio pyrimidotriazolothiadiazines as potential 15-lipo-oxygenase inhibitors. These compounds could have implications in inflammatory and other related diseases (Asghari et al., 2015).
Synthesis of Heterocyclic Systems
- A study by Kočevar, Stanovnik, and Tiŝler (1978) focused on the synthesis of 3-Diazopyrazolo[3,4-b] pyridine and its transformation into various heterocyclic systems. These systems have potential applications in the development of new pharmaceutical compounds (Kočevar, Stanovnik, & Tiŝler, 1978).
Analgesic and Antiparkinsonian Activities
- Amr, Maigali, and Abdulla (2008) synthesized a series of substituted pyridine derivatives from 2-chloro-6-ethoxy-4-acetylpyridine, exhibiting significant analgesic and antiparkinsonian activities. This research highlights the therapeutic potential of such compounds in treating pain and Parkinson's disease (Amr, Maigali, & Abdulla, 2008).
Antimicrobial Activity
- Othman (2013) conducted research on new pyridine-2(1H)-thiones and related compounds, evaluating their antimicrobial activities. These findings are significant in the development of new antimicrobial agents (Othman, 2013).
Adenosine A2A Receptor Antagonists
- Peng et al. (2004) synthesized bicyclic piperazine derivatives of triazolotriazine and triazolopyrimidines, showing high affinity and selectivity for adenosine A2a receptors. This has implications in the treatment of Parkinson's disease (Peng et al., 2004).
Antibacterial Agents
- Tucker et al. (1998) investigated piperazinyl oxazolidinones containing heteroaromatic rings like pyridine and pyridazine, discovering compounds with significant antibacterial properties against gram-positive pathogens (Tucker et al., 1998).
Androgen Receptor Downregulator
- Bradbury et al. (2013) discovered AZD3514, a small-molecule androgen receptor downregulator, from a series of triazolopyridazine derivatives. This compound is significant for the treatment of advanced prostate cancer (Bradbury et al., 2013).
Eigenschaften
IUPAC Name |
2-cyclopropyl-4-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-6-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6/c1-13-12-18(21-19(20-13)15-4-5-15)25-10-8-24(9-11-25)17-7-6-16(22-23-17)14-2-3-14/h6-7,12,14-15H,2-5,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMFLYUNKBVPIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=NN=C(C=C4)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.